molecular formula C21H26O7 B11157139 ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11157139
M. Wt: 390.4 g/mol
InChI Key: JNTXLVFTRFVVEQ-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a coumarin-derived ester featuring a complex substitution pattern. Its structure includes:

  • A 4,8-dimethyl-2-oxo-2H-chromen-3-yl core, a coumarin scaffold with methyl groups at positions 4 and 8.
  • A propanoate ethyl ester at position 3 of the coumarin ring.
  • A 7-(2-isopropoxy-2-oxoethoxy) substituent, comprising an ester-linked isopropoxy group and a carbonyl-containing ethoxy chain.

This compound is structurally related to inhibitors of bacterial helicases (e.g., Bacillus anthracis), where coumarin derivatives exhibit bioactivity by targeting DNA replication machinery .

Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]propanoate

InChI

InChI=1S/C21H26O7/c1-6-25-18(22)10-8-16-13(4)15-7-9-17(14(5)20(15)28-21(16)24)26-11-19(23)27-12(2)3/h7,9,12H,6,8,10-11H2,1-5H3

InChI Key

JNTXLVFTRFVVEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC(C)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps. One common method includes the esterification of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This is followed by the reaction with isopropyl chloroformate to introduce the isopropoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 7-Position Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties
Target Compound : Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate 2-Isopropoxy-2-oxoethoxy Inferred: C₂₁H₂₆O₈ Inferred: 418.43 Not reported Likely moderate lipophilicity due to ester groups; potential crystallinity challenges.
Ethyl 3-{7-[(3-Methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 3-Methoxybenzyloxy C₂₄H₂₆O₆ 410.47 Not reported Increased aromaticity from benzyl group may enhance π-π stacking interactions.
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate 2-Oxopropoxy C₁₉H₂₂O₆ 346.37 Not reported Smaller substituent; higher solubility in polar solvents.
3-(7-(Anthracen-9-ylmethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (14) Anthracen-9-ylmethoxy C₂₉H₂₄O₅ 452.50 190–191 Bulky aromatic group reduces solubility; high melting point due to crystallinity.
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate Hydroxy C₁₇H₁₈O₅ 302.32 Not reported Parent compound; polar hydroxyl group increases hydrogen-bonding potential.

Key Observations:

Substituent Size and Solubility :

  • The target compound’s 2-isopropoxy-2-oxoethoxy group introduces moderate steric bulk compared to smaller groups (e.g., hydroxy ) or larger aromatic systems (e.g., anthracenyl ). This balance may optimize lipophilicity for membrane permeability while retaining some solubility in organic solvents.
  • Bulky substituents like anthracenylmethoxy drastically reduce solubility but enhance thermal stability (high melting points).

Aromatic substituents (e.g., 3-methoxybenzyloxy ) introduce electron-donating methoxy groups, which could stabilize charge-transfer complexes.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., hydroxy ) are synthesized in higher yields (up to 94% in analogs ), whereas bulky groups require multi-step functionalization.
  • The target compound’s synthesis likely involves coupling of 2-isopropoxy-2-oxoethoxy to the coumarin core via nucleophilic substitution or esterification, similar to methods in .

The isopropoxy-ester group may enhance cell penetration compared to carboxylic acid analogs (e.g., compounds 13–16 in ).

Biological Activity

Ethyl 3-[7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic compound belonging to the class of chromen derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30O6C_{22}H_{30}O_6, with a molecular weight of 382.48 g/mol. The structure features a chromen core with various substituents that enhance its biological activity.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of the chromene moiety is believed to contribute to free radical scavenging activity, which can mitigate oxidative stress in biological systems .

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines. In vitro studies showed a reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in macrophage cell lines treated with the compound . This suggests a potential application in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in a study evaluating its effects on breast cancer cells, this compound induced apoptosis and inhibited cell proliferation through modulation of the apoptotic pathway .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antioxidant activityDemonstrated significant free radical scavenging ability.
Study 2 Assess anti-inflammatory effectsReduced IL-6 and TNF-α levels in macrophages.
Study 3 Investigate anticancer effectsInduced apoptosis in breast cancer cells and inhibited proliferation.

The biological activities of this compound are attributed to its ability to modulate signaling pathways involved in inflammation and cell survival. The compound appears to interact with key molecular targets that regulate oxidative stress and inflammatory responses.

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